alpha-Turmerone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(4-methylcyclohexa-2,4-dien-1-yl)hept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-7,9,13-14H,8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCANRBEOZQNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=C1)C(C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318238 | |
| Record name | α-Turmerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82508-15-4 | |
| Record name | α-Turmerone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Turmerone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Turmerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-TURMERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B9ZC6EB6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Turmerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis, Chemical Synthesis, and Structural Modifications of Alpha Turmerone
Elucidation of Biosynthetic Pathways of Alpha-Turmerone
The biosynthesis of terpenoids, including this compound, in plants like Curcuma longa involves complex enzymatic pathways. While the biosynthesis of curcuminoids in turmeric is relatively well-studied, the specific pathway leading to this compound has been an area of ongoing research.
Enzymatic Mechanisms and Key Intermediates
This compound is a sesquiterpenoid, meaning it is derived from farnesyl diphosphate (B83284) (FPP). nih.gov Research suggests that the biosynthesis of this compound, along with other turmerones like beta-turmerone, involves terpene synthases. nih.govresearchgate.net Specifically, alpha-zingiberene/beta-sesquiphellandrene (B1252223) synthase has been identified as an enzyme responsible for forming (-)-alpha-zingiberene and (-)-beta-sesquiphellandrene, which are then proposed to be converted to (+)-alpha-turmerone and (+)-beta-turmerone via an oxidase and a dehydrogenase. nih.govresearchgate.netplos.org This indicates that alpha-zingiberene and beta-sesquiphellandrene are likely key intermediates in the biosynthetic route to this compound. nih.govresearchgate.netplos.org The enzymatic steps involve cyclization of FPP by a terpene synthase, followed by subsequent oxidation and dehydrogenation reactions. nih.govresearchgate.netplos.org
In contrast, the biosynthesis of curcuminoids involves Type III Polyketide Synthases (PKSs), such as diketide-CoA synthase (DCS) and curcumin (B1669340) synthase (CURS), utilizing precursors derived from the phenylpropanoid pathway. ijfmr.comnih.govwikipedia.orgresearchgate.netnih.gov This highlights distinct enzymatic machinery for the biosynthesis of curcuminoids and turmerones within the same plant.
Genetic Regulation of this compound Biosynthesis
The production of terpenoids in Curcuma longa is influenced by the expression levels of genes encoding the relevant terpene synthases. nih.govresearchgate.net Studies comparing the terpene synthase profiles of ginger and turmeric have identified suites of these enzymes that explain the differential production of various terpenoids in these plants. nih.govresearchgate.net The genes responsible for the biosynthesis of essential oils, which contain this compound, can show high expression in specific plant tissues and developmental stages. researchgate.net While research has identified genes involved in curcuminoid biosynthesis like CURS and DCS ijfmr.comresearchgate.netnih.gov, the specific genetic regulation directly controlling this compound synthase activity and expression is an area of ongoing investigation. However, the presence of metabolite modules in turmeric rhizomes suggests that compounds like this compound, ar-turmerone (B1667624), and curlone (B1196680) might be regulated by enzymes distinct from those producing other metabolite modules, potentially involving different terpene synthases or oxidases. nih.govresearchgate.net
Laboratory Synthesis Strategies for this compound and Related Analogues
Beyond extraction from natural sources, this compound and its analogues can be synthesized in the laboratory through various chemical approaches.
Total Synthesis Methodologies
Total synthesis of this compound involves constructing the molecule from simpler, commercially available starting materials through a series of controlled chemical reactions. While specific detailed total synthesis methodologies for this compound were not extensively detailed in the search results, related compounds like ar-turmerone have been synthesized using multi-step approaches. For instance, a two-step synthesis of (+)-ar-turmerone utilizing dianions of beta-ketophosphonates has been reported. acs.org Another study described an enantioselective total synthesis of (R)- and (S)-turmerone. researchgate.net These examples demonstrate the feasibility of constructing the turmerone core structure through total synthesis.
Semi-Synthesis Approaches from Precursors
Semi-synthesis involves using naturally occurring compounds as starting materials and performing chemical transformations to arrive at the desired product. Extraction from turmeric oil is the most common method to obtain a mixture of turmerones, which can then be separated. smolecule.com This can be considered a starting point for potential semi-synthetic routes to isolate or modify this compound. Biotransformation, using microorganisms like Aspergillus niger, has also been explored to modify turmerones, yielding oxidized metabolites. researchgate.net This highlights a semi-synthetic approach where biological systems are used to introduce structural changes to naturally occurring turmerones.
Design and Synthesis of this compound Derivatives and Analogues for Research
The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships and developing compounds with potentially enhanced or altered biological properties for research. This involves modifying the core this compound structure through targeted chemical reactions.
Research has focused on synthesizing analogues of ar-turmerone to investigate their neuroprotective activities. nih.govfrontiersin.org These studies involve preparing compounds with structural variations based on the turmerone scaffold. For example, several ar-turmerone analogues have been synthesized and tested for their ability to activate chaperone-mediated autophagy and protect neurons. frontiersin.org The synthesis of these analogues often involves standard organic chemistry reactions to introduce different functional groups or modify existing ones on the turmerone backbone. nih.govfrontiersin.org The design of these derivatives is guided by the desired biological activity, aiming to understand how specific structural features influence their interactions with biological targets.
Targeted Structural Modifications for Biological Evaluation
Targeted structural modifications of natural products are a common strategy in medicinal chemistry to explore structure-activity relationships and potentially enhance desired biological activities or improve pharmacokinetic properties. While extensive studies on targeted modifications specifically of this compound are not as widely reported as for some other turmeric compounds like curcumin or ar-turmerone, the principles applied to related turmerones are relevant.
Studies on ar-turmerone analogs, for instance, have demonstrated that structural changes can significantly impact biological effects, such as anticancer activities. mdpi.comnih.gov Modifications to the aromatic ring and the side chain of ar-turmerone have been investigated, showing that even subtle changes can influence potency against cancer cell lines. mdpi.com This suggests that targeted modifications of this compound, which shares a similar sesquiterpene core, could yield analogs with altered or improved biological profiles.
Research on ar-turmerone analogs has also focused on their neuroprotective activities, specifically their ability to activate pathways like nuclear factor erythroid 2-related factor 2 (Nrf2) and chaperone-mediated autophagy (CMA). nih.govfrontiersin.org Introducing electron-donating or -withdrawing groups to the aromatic ring of ar-turmerone analogs has been shown to influence their potency in activating Nrf2. frontiersin.org These findings highlight the potential of targeted modifications to modulate specific cellular pathways.
Given that this compound itself has demonstrated various biological activities, including anti-inflammatory, antioxidant, neuroprotective, and potential anticancer properties, targeted structural modifications could aim to:
Enhance potency against specific targets (e.g., inflammatory enzymes, oxidative stress pathways, cancer cell proliferation). smolecule.comnih.govmdpi.comnih.gov
Improve bioavailability or metabolic stability.
Reduce potential off-target effects.
Detailed research findings on this compound's biological activities provide a basis for rational design in structural modification studies. For example, this compound has been shown to inhibit the proliferation of certain cancer cell lines in a dose-dependent manner and induce apoptosis. mdpi.comnih.govacs.org It also exhibits anti-inflammatory effects by inhibiting microglial activation and reducing pro-inflammatory cytokine production, and neuroprotective effects by promoting neural stem cell proliferation and differentiation. Targeted modifications could seek to optimize these specific activities.
Chemoinformatic Approaches to Analogue Design
Chemoinformatic approaches play a crucial role in modern drug discovery and the design of compound libraries and analogs. These computational methods utilize chemical data to identify patterns, predict properties, and guide the synthesis of novel compounds. For this compound and its potential analogs, chemoinformatics can be applied in several ways:
Virtual Screening: Databases of chemical compounds can be screened computationally to identify molecules with structural similarity to this compound or predicted to interact with biological targets relevant to this compound's observed activities (e.g., enzymes involved in inflammation or pathways related to neuroprotection).
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be built using a set of this compound analogs with known biological activities. These models correlate structural descriptors of the compounds with their activity, allowing for the prediction of the activity of new, unsynthesized analogs and guiding the design of compounds with potentially improved potency.
Molecular Docking and Dynamics: Computational docking studies can predict how this compound or its analogs might bind to specific protein targets. This provides insights into the potential mechanisms of action and helps in designing analogs with optimized binding affinity. Molecular dynamics simulations can further explore the stability of these interactions over time. Chemoinformatic approaches, including docking studies, have been applied to ar-turmerone to investigate its interaction with targets like acetylcholinesterase and alpha-amylase, providing insights into its potential therapeutic applications. samipubco.com
De Novo Design: Chemoinformatic tools can be used to design entirely new molecular structures based on the structural features of this compound that are deemed important for its activity (pharmacophore modeling) or based on the characteristics of a target binding site.
Analysis of Chemical Space: Chemoinformatics helps in understanding the chemical space occupied by this compound and its known analogs, guiding the exploration of novel chemical space during analogue design to discover compounds with distinct properties.
These computational methods complement experimental synthesis and biological evaluation, allowing for a more efficient and rational approach to designing and identifying this compound analogs with desired properties.
Advanced Analytical Methodologies for Alpha Turmerone Quantification and Characterization in Research Matrices
Chromatographic Techniques for Isolation, Separation, and Purity Assessment
Chromatographic techniques are indispensable for the isolation, separation, and assessment of the purity of alpha-turmerone from complex matrices such as turmeric extracts. These methods leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and powerful technique for the analysis of volatile and semi-volatile compounds like this compound, which is a sesquiterpene found in turmeric essential oil. ajol.info GC-MS is effectively employed for both the identification and quantification of constituents within essential oils. ajol.info The technique involves separating the volatile compounds in a GC column, followed by their detection and identification based on their mass spectra and retention times compared to authentic standards. ajol.info
GC-MS analysis of turmeric essential oil has consistently revealed the presence of this compound alongside other major components such as beta-turmerone and ar-turmerone (B1667624). ajol.infoscielo.brcurrentsci.com Quantification can be achieved by employing calibration curves with purified this compound standards. Selected ion monitoring (SIM) can also be used for the quantitative determination of this compound and other compounds. mdpi.comnih.gov
Research findings highlight the varying percentages of this compound in turmeric samples analyzed by GC-MS. For example, one study reported this compound content of 20.5% in fresh rhizome oil and 6.5% in dry rhizome oleoresin. conicet.gov.ar Another study on Brazilian Curcuma longa samples identified this compound at an average of 10.05% ± 2.90% in the essential oil. scielo.br In some essential oil samples, turmerone (including this compound) was reported at 26.5%. currentsci.com
Here is a sample data table illustrating this compound concentrations in different turmeric matrices as determined by GC-MS:
| Matrix | This compound Content | Method | Source |
| Fresh Rhizome Oil | 20.5% | GC-MS | conicet.gov.ar |
| Dry Rhizome Oleoresin | 6.5% | GC-MS | conicet.gov.ar |
| Essential Oil (Brazilian) | 10.05% ± 2.90% | GC-MS | scielo.br |
| Essential Oil | 26.5% | GC-MS | currentsci.com |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are valuable techniques for the quantitative analysis of this compound, particularly when analyzing extracts that may also contain less volatile compounds like curcuminoids. ijcrt.orgnih.govmdpi.comresearchgate.netnih.gov HPLC methods have been developed for the simultaneous quantification of this compound, beta-turmerone, and ar-turmerone, alongside curcuminoids. nih.govnih.gov
A typical HPLC method for the analysis of turmerones and curcuminoids involves using a reversed-phase C18 column and a gradient mobile phase, such as a mixture of acetonitrile (B52724) and aqueous acetic acid. nih.govnih.gov Detection is often performed using UV-Vis detectors, with specific wavelengths suitable for detecting turmerones (e.g., 240 nm) and curcuminoids (e.g., 430 nm). nih.govnih.gov Optimization of chromatographic parameters, including mobile phase composition and column temperature, is crucial for achieving adequate separation and improved chromatographic behavior. nih.gov UHPLC-MS/MS has also been applied for the analysis of turmeric extracts, allowing for sensitive detection and identification. mdpi.com
Chiral Chromatography for Enantiomeric Resolution
This compound, possessing chiral centers, can exist as enantiomers. Chiral chromatography is a specialized chromatographic technique used to separate enantiomers, which have identical physical properties in a non-chiral environment but can be resolved when interacting with a chiral stationary phase. sigmaaldrich.comnumberanalytics.comgcms.cz While general principles of chiral chromatography involve the formation of transient diastereomeric complexes with a chiral selector in the stationary or mobile phase, leading to differential retention, specific applications for the enantiomeric resolution of this compound have been explored. sigmaaldrich.comnumberanalytics.comslideshare.net Studies have indicated the use of chiral stationary phases, such as CHIRAMIX, for the separation of turmerone enantiomers. mdpi.org Chromatographic methods, including those employing chiroptical methods, have been described for separating alpha- from beta-turmerone. researchgate.net Optimizing parameters like mobile phase composition, temperature, and flow rate is essential for achieving effective chiral resolution. sigmaaldrich.comnumberanalytics.com
Spectroscopic Methods for Structural Elucidation and Confirmation of this compound and its Metabolites
Spectroscopic techniques provide crucial information regarding the structure and functional groups of this compound and its potential metabolites, complementing the data obtained from chromatographic separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques (such as COSY, HMQC, and HMBC), is a primary tool for the structural elucidation and confirmation of isolated compounds like this compound. mdpi.comijcrt.orgresearchgate.netnih.govresearchgate.netftb.com.hracs.org NMR provides detailed information about the hydrogen and carbon atoms within the molecule, their connectivity, and their chemical environment. researchgate.netnih.gov
High-field ¹H NMR spectroscopy is particularly valuable for analyzing the proton signals and their coupling patterns, which helps in assigning different proton environments within the this compound structure. researchgate.netnih.gov ¹³C NMR provides information about the carbon skeleton. nih.gov 2D NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), help establish proton connectivities through bonds, while HMQC (Heteronuclear Multiple Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between protons and carbons, including those separated by multiple bonds. researchgate.netnih.gov These techniques are essential for confirming the structural integrity of isolated this compound and distinguishing it from isomeric compounds like ar-turmerone and beta-turmerone. NMR-based metabolomics approaches have also been used to identify metabolites in turmeric extracts. ftb.com.hr
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are spectroscopic methods used for the characterization and identification of functional groups and conjugated systems present in this compound. ajol.infonanobioletters.comresearchgate.netijprs.comphotonmission.comresearchgate.net
IR spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of key functional groups such as the carbonyl group (C=O) and carbon-carbon double bonds (C=C) present in this compound. ajol.infonanobioletters.comijprs.com Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of these functional groups. nanobioletters.comijprs.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. Compounds with conjugated double bonds or carbonyl groups, like this compound, exhibit characteristic absorption maxima in the UV-Vis spectrum due to electronic transitions. researchgate.netphotonmission.com UV-Vis spectroscopy can be used for the characterization of isolated compounds and can also be applied for authentication and purity assessment of turmeric extracts. photonmission.com Studies have reported characteristic UV absorption peaks for turmerone. researchgate.net
Mass Spectrometry (MS) Techniques for Identification and Metabolomic Profiling
Mass spectrometry is a powerful tool for the identification and structural elucidation of this compound, as well as for comprehensive metabolomic profiling of samples containing this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are essential for the confident identification of this compound in complex matrices. By providing a precise mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), HRMS can differentiate this compound from other compounds with similar nominal masses biointerfaceresearch.commdpi.com. This is particularly important in metabolomic studies where numerous compounds are present in a single sample biointerfaceresearch.commdpi.com. UHPLC-Q-Orbitrap-HRMS is an example of a system used for metabolite profiling that can provide high-resolution data for the identification of compounds like this compound biointerfaceresearch.com.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. This technique provides structural information about the analyte. By analyzing the fragmentation pattern of this compound, researchers can confirm its identity and differentiate it from isomers and other co-eluting compounds researchgate.netsemanticscholar.org. While specific detailed fragmentation pathways for this compound via MS/MS were not extensively detailed in the search results, MS/MS is a standard technique used in conjunction with chromatographic separation (like GC-MS or LC-MS/MS) to identify and confirm the presence of compounds based on their unique fragmentation signatures researchgate.netsemanticscholar.orgresearchgate.netnanobioletters.comwjarr.comnih.gov. For instance, LC-ESI-MS/MS has been used for the qualitative and quantitative determination of metabolites, and this approach can be applied to this compound researchgate.net.
Bioanalytical Method Development for this compound in Biological Samples (Non-Human)
Developing reliable bioanalytical methods is crucial for studying the behavior of this compound in biological systems, such as in pharmacokinetic and metabolism studies in non-human subjects.
Extraction and Sample Preparation Protocols
Effective extraction and sample preparation are critical first steps in the bioanalysis of this compound from biological matrices. These protocols aim to isolate the analyte from the complex biological matrix while removing interfering substances. Common approaches for extracting lipophilic compounds like this compound from biological samples (e.g., plasma, tissue) often involve liquid-liquid extraction or solid-phase extraction (SPE) nih.govresearchgate.net. For instance, protein precipitation with solvents like acetonitrile has been used as a sample clean-up method for the analysis of turmerones in plasma researchgate.net. Supercritical fluid extraction (SFE) has also been highlighted as an efficient method for extracting turmerones from turmeric, which could potentially be adapted for biological matrices . The choice of extraction method and solvent depends on the sample matrix and the desired sensitivity and specificity of the analysis nih.govresearchgate.net.
Validation of Quantitative Assays
Validation of quantitative assays for this compound in biological samples is essential to ensure the method's accuracy, precision, sensitivity, and reliability. Validation typically involves assessing parameters such as linearity, range, accuracy, precision (within-day and between-day), limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability of the analyte in the matrix researchgate.netresearchgate.netnih.gov. For example, a validated HPTLC method for the quantitative determination of ar-turmerone and turmerone (a mixture of alpha and beta turmerone) in a lipid-soluble fraction from Curcuma longa demonstrated acceptable precision and recovery values according to ICH guidelines researchgate.net. While this specific example is for a plant extract, the principles of validation are similar for bioanalytical methods in biological matrices. A validated LC-UV assay for the simultaneous estimation of turmerones in rabbit plasma reported acceptable accuracy and precision, with LOQ values of 0.098 μg/mL for all analytes researchgate.net. These validation parameters ensure that the developed method is fit for its intended purpose, such as supporting pharmacokinetic studies in non-human models researchgate.net.
Mechanistic Investigations of Alpha Turmerone S Biological Activities in Pre Clinical Models
Molecular and Cellular Targets Identification
Alpha-turmerone's biological effects are mediated through interactions with specific molecular and cellular components. Studies aim to identify these targets to understand the compound's mechanisms of action.
Receptor Binding and Enzyme Inhibition Studies
Research suggests that this compound can interact with and modulate the activity of certain enzymes. Computational studies have explored its potential as an inhibitor of enzymes involved in inflammatory processes. For instance, this compound has shown potential as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the metabolism of arachidonic acid and the production of inflammatory mediators. Computational docking studies indicate that this compound exhibits a favorable binding affinity with 5-LOX, suggesting it could interact with the enzyme's active site. The glide docking score for this compound with 5-LOX was reported as -5.90 kcal/mol in one study.
While the provided search results mention receptor interactions in the context of ar-turmerone (B1667624) (e.g., with Estrogen Receptor-Alpha and Acetylcholine Esterase), specific receptor binding studies focused solely on this compound were not prominently detailed within the search results.
Protein-Ligand Interaction Analyses
Computational analyses, such as molecular docking and dynamics simulations, are employed to predict and understand how this compound interacts with target proteins. These studies provide insights into the binding modes and stability of the protein-ligand complexes. For example, molecular dynamics simulations have been used to assess the stability of complexes formed between turmerones (including potentially this compound, although ar-turmerone is more explicitly mentioned in the context of specific studies) and target proteins like 5-LOX or tyrosinase-related protein 1 (TYRP1). These simulations can reveal the dynamic behavior of the interaction over time, indicating the stability of the binding at the protein's active site.
Characterization of Direct and Indirect Target Engagement
Characterizing target engagement involves determining whether this compound directly interacts with a target molecule or influences its activity through indirect mechanisms. While direct binding to enzymes like 5-LOX is suggested by docking studies, other effects, such as the modulation of signaling pathways, might involve indirect mechanisms. For instance, this compound's influence on cellular processes like proliferation and apoptosis could be a downstream effect of modulating key signaling molecules or pathways rather than direct engagement with all components involved. Distinguishing between direct and indirect engagement often requires a combination of biochemical assays, cellular studies, and structural analyses.
Modulation of Intracellular Signaling Pathways
This compound has been shown to modulate several intracellular signaling pathways that are critical in regulating various cellular processes, including inflammation, proliferation, and survival.
Nuclear Factor Kappa B (NF-κB) Pathway Regulation
The NF-κB pathway is a key regulator of inflammatory and immune responses. Pre-clinical studies indicate that this compound can inhibit the activation of the NF-κB signaling pathway. This inhibition is considered a crucial mechanism contributing to its anti-inflammatory properties. By blocking NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and enzymes that are regulated by this pathway, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). Studies have demonstrated that this compound effectively blocked the activation of NF-κB signaling pathways in various cellular models.
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (e.g., ERK1/2, JNK, p38 MAPK)
The MAPK pathways, including ERK1/2, JNK, and p38 MAPK, are involved in a wide range of cellular activities, including proliferation, differentiation, and stress responses. Research suggests that turmerones, including potentially this compound, can interact with and modulate these pathways. While some studies specifically highlight the effects of ar-turmerone on inhibiting the phosphorylation of JNK and p38 MAPK in certain cell types, the broader impact of this compound on the entire spectrum of MAPK pathways (ERK1/2, JNK, p38) is an area of ongoing investigation. Modulation of MAPK pathways by turmerones can influence the production of inflammatory mediators and the induction of apoptosis.
Here is a table summarizing some research findings related to this compound's effects on specific targets and pathways:
| Target/Pathway | Effect Observed (Pre-clinical Models) | Relevant Studies/Evidence |
| 5-Lipoxygenase (5-LOX) | Potential inhibition based on computational docking studies. | Glide docking score of -5.90 kcal/mol. |
| NF-κB Pathway | Inhibition of activation. | Blocked activation in various cellular models, reducing pro-inflammatory mediators like COX-2 and MMP-9. |
| MAPK Pathways (JNK, p38) | Inhibition of phosphorylation observed for turmerones (including ar-turmerone). | Inhibition of JNK and p38 phosphorylation in certain cell types has been reported for turmerones. |
| Caspase-3, -8, -9 | Activation (involved in apoptosis induction). | Induced apoptosis in cancer cells through activation of caspase cascades. |
| Cyclin D1 | Decreased expression (related to anti-proliferation). | Associated with anti-proliferative effects in human hepatoma and breast cancer cells. |
| p-glycoprotein (p-gp) | Reduced expression. | Reported to significantly reduce p-gp in human intestinal epithelial colorectal adenocarcinoma Caco-2 cells. |
| MDR1, MDR2, BCRP genes | Upregulated levels. | Observed in human intestinal epithelial colorectal adenocarcinoma Caco-2 cells, potentially affecting drug transport. |
Compound Names and PubChem CIDs
PI3K/Akt Signaling Modulation
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is frequently observed in numerous diseases, particularly cancer. Pre-clinical research has explored the potential of this compound and its related compounds, such as ar-turmerone, to modulate this pathway.
Studies have indicated that ar-turmerone can inhibit critical signaling pathways, including PI3K/Akt, in human breast cancer cells. This modulation is associated with the suppression of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced upregulation of matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (COX-2) expression. nih.govmdpi.com The inhibition of the PI3K/Akt pathway by ar-turmerone contributes to its potential to suppress TPA-induced invasion, migration, and colony formation in these cells. nih.gov
Furthermore, the PI3K/Akt signaling pathway is implicated in neuroinflammation. Research suggests that essential oils targeting PI3K-Akt pathways could potentially supplement approaches to modulate microglial-associated inflammation in neurodegenerative diseases. researchgate.net While the direct effect of this compound on PI3K/Akt in the context of neuroinflammation requires further specific investigation, studies on related turmerones and other natural compounds highlight the relevance of this pathway in inflammatory responses. researchgate.net
Hedgehog Signaling Pathway Inactivation
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis in adults. Aberrant activation of this pathway is linked to the development and progression of various cancers and other proliferative disorders. Investigations have demonstrated the ability of ar-turmerone to inactivate the Hedgehog pathway in certain cell types.
In HaCaT keratinocytes, ar-turmerone has been shown to block the Hedgehog pathway. nih.govresearchgate.net This inactivation is evidenced by reduced expression levels of key components of the pathway, including Sonic hedgehog (Shh), Gli1, and Smoothened (SMO). nih.gov The ability of ar-turmerone to suppress cell proliferation and attenuate inflammatory cytokine expression in these cells is, at least in part, mediated by the inactivation of the Hedgehog pathway. nih.gov Activation of the Hedgehog pathway by recombinant human sonic hedgehog (rhShh) was found to abolish the effects of ar-turmerone on proliferation, apoptosis, and TNF-α-mediated inflammatory cytokine expression in HaCaT cells, further supporting the role of Hedgehog pathway inactivation in ar-turmerone's effects. nih.gov
Regulation of Gene Expression and Epigenetic Mechanisms
The biological activities of this compound and related compounds are also mediated through their influence on gene expression and epigenetic mechanisms. These include alterations in mRNA and protein levels, as well as potential interactions with non-coding RNAs and modifications to DNA and histones.
Transcriptomic Profiling and mRNA Expression Analysis
Transcriptomic profiling allows for the comprehensive analysis of gene expression levels within a cell or tissue. Studies utilizing transcriptomic approaches have provided insights into how turmerones affect gene expression.
Analysis of the effects of ar-turmerone in HaCaT cells has shown its impact on the mRNA synthesis of various inflammatory cytokines. Ar-turmerone has been reported to downregulate the mRNA synthesis of IL-17, IL-22, and IL-23. nih.govresearchgate.net Additionally, studies on turmeronols, other sesquiterpenoids from Curcuma longa, have shown they can significantly inhibit the mRNA expression of inducible NO synthase (iNOS), IL-1β, IL-6, and TNF-α in LPS-stimulated microglial cells. nih.gov While these findings specifically relate to ar-turmerone and turmeronols, they highlight the capacity of turmerone-type compounds to modulate inflammatory gene expression at the mRNA level.
Transcriptomic analysis has also been employed in broader studies involving turmeric extracts, revealing effects on gene expression pathways related to cholesterol biosynthesis and inflammatory responses. researchgate.net Although these studies may not isolate the effects of this compound specifically, they underscore the potential of turmeric constituents to induce significant changes in the transcriptome.
Modulation of Protein Expression and Phosphorylation
Beyond mRNA levels, the biological effects of this compound involve the modulation of protein expression and their phosphorylation status, which is crucial for protein activity and signal transduction.
This compound has been reported to have an anti-proliferative effect by decreasing the expression of cyclin D1, a protein involved in cell cycle progression, in human hepatoma and breast cancer cells. researchgate.net It also considerably diminishes the expression of mediators such as pro-caspases-3 and -8. researchgate.net
Ar-turmerone has been shown to downregulate the secretion and phosphorylation of epidermal growth factor. nih.gov It also inhibits the phosphorylation of p38 MAPK and reduces the expression of NF-κB and COX-2. nih.govresearchgate.net In HaCaT cells, ar-turmerone reduced the protein levels of Shh, Gli1, and SMO, consistent with its inactivation of the Hedgehog pathway. nih.gov Turmeronols have also been shown to reduce the phosphorylation of IKK and NF-κB p65 proteins in activated microglial cells. nih.gov
These findings indicate that this compound and its related compounds can influence cellular processes by modulating the expression and activation status of key proteins involved in proliferation, inflammation, and signaling pathways.
Here is a table summarizing some of the observed modulations of protein expression and phosphorylation:
| Compound | Target Protein/Pathway | Observed Effect | Cell Type/Model | Source |
| This compound | Cyclin D1 | Decreased expression | Human hepatoma, breast cancer | researchgate.net |
| This compound | Pro-caspase-3, Pro-caspase-8 | Diminished expression | Human hepatoma, breast cancer | researchgate.net |
| Ar-turmerone | Epidermal Growth Factor | Downregulated secretion and phosphorylation | Not specified | nih.gov |
| Ar-turmerone | p38 MAPK | Inhibited phosphorylation | Not specified, HaCaT cells | nih.govresearchgate.net |
| Ar-turmerone | NF-κB, COX-2 | Reduced expression | Not specified, HaCaT cells | nih.govresearchgate.net |
| Ar-turmerone | Shh, Gli1, SMO | Reduced protein levels | HaCaT cells | nih.gov |
| Turmeronols | IKK, NF-κB p65 | Reduced phosphorylation | LPS-stimulated BV-2 microglial cells | nih.gov |
Mechanisms of Antioxidant Activity
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to various chronic and degenerative diseases. Pre-clinical research suggests that this compound and its related compounds possess antioxidant properties through several mechanisms.
Reactive Oxygen Species (ROS) Scavenging
Studies have demonstrated the capacity of ar-turmerone to scavenge free radicals in vitro, indicating a direct antioxidant effect mdpi.com. In amyloid β-stimulated microglial cells, ar-turmerone markedly inhibited the production of ROS researchgate.netnih.gov. This scavenging activity can help mitigate cellular damage caused by excessive free radicals.
Activation of Nrf2/ARE Pathway
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a key transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes through binding to the Antioxidant Response Element (ARE). Activation of the Nrf2/ARE pathway is a crucial mechanism for enhancing endogenous antioxidant defenses. Ar-turmerone and its analogs have demonstrated the ability to activate Nrf2 in dopaminergic neurons, suggesting a potential mechanism for neuroprotection against oxidative damage mdpi.comnih.govresearchgate.net.
Modulation of Endogenous Antioxidant Enzyme Systems
Modulation of the body's own antioxidant enzyme systems is another way compounds can exert antioxidant effects. While some studies on turmeric essential oil (which contains turmerones) have shown an increase in antioxidant enzyme concentrations like superoxide (B77818) dismutase and glutathione (B108866) reductase mdpi.com, and a reduction in malondialdehyde (MDA) levels alongside augmented SOD and CAT levels scienceopen.com, direct evidence specifically detailing this compound's impact on individual endogenous antioxidant enzymes is less extensively reported compared to its ROS scavenging and Nrf2 activation effects. However, the activation of the Nrf2 pathway by ar-turmerone mdpi.comnih.govresearchgate.net strongly implies a subsequent modulation of downstream antioxidant enzymes regulated by this pathway.
Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving various signaling pathways, cytokines, and enzymes. Pre-clinical investigations have highlighted the anti-inflammatory potential of ar-turmerone through the modulation of key inflammatory mediators.
Inhibition of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)
Ar-turmerone has been shown to significantly reduce the production of several pro-inflammatory cytokines and chemokines in various pre-clinical models. In amyloid β-stimulated microglial cells, ar-turmerone decreased the production of TNF-α, IL-1β, IL-6, and MCP-1 mdpi.comresearchgate.netnih.govnih.gov. Similarly, in HaCaT cells stimulated with TNF-α, ar-turmerone dose-dependently reduced the production of IL-1β, IL-6, and IL-8 mdpi.comresearchgate.net. Studies in murine models have also shown that ar-turmerone can lower the levels of TNF-α and IL-6 mdpi.comnih.gov. This inhibition of key inflammatory signaling molecules contributes significantly to the observed anti-inflammatory effects.
Table 1: Effect of Ar-Turmerone on Pro-inflammatory Cytokines and Chemokines in Pre-clinical Models
| Target Cytokine/Chemokine | Model System | Observed Effect | References |
| TNF-α | Aβ-stimulated microglial cells | Decreased production | mdpi.comresearchgate.netnih.govnih.gov |
| IL-1β | Aβ-stimulated microglial cells | Decreased production | mdpi.comresearchgate.netnih.govnih.gov |
| IL-6 | Aβ-stimulated microglial cells | Decreased production | mdpi.comresearchgate.netnih.govnih.gov |
| MCP-1 | Aβ-stimulated microglial cells | Decreased production | mdpi.comresearchgate.netnih.gov |
| IL-1β | TNF-α-stimulated HaCaT cells | Decreased production | mdpi.comresearchgate.net |
| IL-6 | TNF-α-stimulated HaCaT cells | Decreased production | mdpi.comresearchgate.net |
| IL-8 | TNF-α-stimulated HaCaT cells | Decreased production | mdpi.comresearchgate.net |
| TNF-α | Murine models | Lowered levels | mdpi.comnih.gov |
| IL-6 | Murine models | Lowered levels | mdpi.comnih.gov |
Modulation of Inflammatory Enzymes (e.g., COX-2, MMP-9, iNOS)
Ar-turmerone has been shown to modulate the activity and expression of several enzymes involved in the inflammatory process. It significantly suppressed the expression and activation of matrix metalloproteinase-9 (MMP-9), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in amyloid β-stimulated microglial cells mdpi.comresearchgate.netnih.gov. Additionally, ar-turmerone inhibited the TPA-induced upregulation of MMP-9 and COX-2 expression in human breast cancer cells mdpi.comnih.gov. In HaCaT cells, ar-turmerone was also found to lower the expression of COX-2 mdpi.comresearchgate.net. These findings indicate that ar-turmerone interferes with key enzymatic pathways that drive inflammation. It is worth noting that while ar-turmerone suppressed MMP-9, it did not show inhibition of MMP-2 in the tested models researchgate.netnih.gov.
Table 2: Effect of Ar-Turmerone on Inflammatory Enzymes in Pre-clinical Models
| Target Enzyme | Model System | Observed Effect | References |
| MMP-9 | Aβ-stimulated microglial cells | Suppressed expression/activation | mdpi.comresearchgate.netnih.gov |
| iNOS | Aβ-stimulated microglial cells | Suppressed expression/activation | mdpi.comresearchgate.netnih.gov |
| COX-2 | Aβ-stimulated microglial cells | Suppressed expression/activation | mdpi.comresearchgate.netnih.gov |
| MMP-9 | TPA-induced human breast cancer cells | Inhibited upregulation | mdpi.comnih.gov |
| COX-2 | TPA-induced human breast cancer cells | Inhibited upregulation | mdpi.comnih.gov |
| COX-2 | HaCaT cells | Lowered expression | mdpi.comresearchgate.net |
| MMP-2 | Aβ-stimulated microglial cells | No inhibition | researchgate.netnih.gov |
Attenuation of Microglial Activation
Pre-clinical studies indicate that this compound, along with other turmerones like ar-turmerone, can modulate the activity of microglia, the primary immune cells of the central nervous system. Microglial activation plays a significant role in neuroinflammatory processes associated with various neurological disorders. Research suggests that ar-turmerone, for instance, can hamper the inflammatory activation of cultured microglia triggered by stimuli such as lipopolysaccharide (LPS) or β-amyloid. mdpi.com This anti-inflammatory effect in microglial cells is reported to be mediated, in part, by inhibiting signaling pathways such as NF-κB, JNK, and p38 MAPK. mdpi.com Another study indicated that turmeronols (derivatives found in turmeric) inhibited the production of inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α in LPS-stimulated BV-2 microglial cells by reducing NF-κB signaling. researchgate.net While much of the research in this area focuses on ar-turmerone and other turmerone derivatives, the inclusion of this compound in discussions of turmeric's anti-inflammatory sesquiterpenoids suggests a potential for similar effects. mdpi.com this compound has also been reported to attenuate HIF-1α-mediated signaling by suppressing the activation of erythropoietin promoter activity induced by desferrioxamine. researchgate.net
Neurobiological Mechanisms (Pre-clinical)
This compound and related turmerones have demonstrated several effects on the nervous system in pre-clinical models, suggesting potential neurobiological mechanisms.
Modulation of Neural Stem Cell Proliferation and Differentiation
A significant neurobiological mechanism attributed to turmerones, particularly ar-turmerone, is the modulation of neural stem cell (NSC) proliferation and differentiation. Ar-turmerone has been shown to promote the dose-dependent differentiation and proliferation of neural stem cells both in vitro and in vivo. mdpi.comresearchgate.net In vitro experiments demonstrated that ar-turmerone increased the number of cultured NSCs due to enhanced proliferation, supported by elevated Ki-67 mRNA levels. nih.gov Furthermore, ar-turmerone promoted neuronal differentiation of NSCs in vitro and in vivo. nih.gov In vivo studies involving intracerebroventricular injection of ar-turmerone in adult rats showed mobilization of proliferating NSCs from the subventricular zone (SVZ) and hippocampus. nih.gov This induction of NSC proliferation and differentiation suggests a potential role for turmerones in supporting neuroregeneration, which could be relevant for neurological disorders. researchgate.netnih.gov While the provided search results specifically detail the effects of ar-turmerone, the inclusion of this compound as a key component of turmeric oil with reported neurological activity researchgate.netmdpi.com implies that it may also contribute to these effects on neural stem cells.
Impact on Neurotransmitter Systems (e.g., Acetylcholinesterase activity)
The impact of this compound on neurotransmitter systems, such as its potential to modulate acetylcholinesterase (AChE) activity, is an area of investigation. While some studies have examined the effect of curcuminoids on AChE activity researchgate.net, research specifically on this compound's direct impact on this enzyme is less prominent in the provided search results. However, turmeric oil as a whole has been reported to inhibit the activity of acetylcholinesterase in vitro. mdpi.com Given that this compound is a major component of turmeric oil mdpi.com, it is plausible that it contributes to this observed effect. Modulation of neurotransmitter systems, including the inhibition of enzymes like AChE that break down neurotransmitters like acetylcholine, is a known strategy for addressing neurological conditions, particularly those involving cholinergic deficits. tmc.edu Further research specifically isolating the effects of this compound on AChE and other neurotransmitter systems is needed to fully elucidate its mechanisms in this regard.
Anticonvulsant Mechanisms in Animal Models
This compound, along with other bisabolene (B7822174) sesquiterpenoids found in turmeric oil (such as ar-turmerone and alpha-atlantone), has demonstrated anticonvulsant properties in pre-clinical animal models, including zebrafish and mice. mdpi.comresearchgate.netnih.govucuenca.edu.ec Studies using chemically-induced seizure models, such as those involving pentylenetetrazole (PTZ), have shown that this compound can suppress seizure behaviors. nih.govucuenca.edu.ec In the intravenous PTZ mouse model, ar-turmerone significantly increased the PTZ dose required to trigger behavioral endpoints associated with seizures. nih.govnih.gov While the precise mechanisms underlying the anticonvulsant effects of this compound are still under investigation nih.gov, studies on ar-turmerone have shown modulation of the expression patterns of seizure-related genes like c-fos and brain-derived neurotrophic factor (bdnf) in zebrafish. mdpi.comnih.gov The anticonvulsant activity of these sesquiterpenoids, including this compound, suggests a potential interaction with neural pathways involved in seizure generation and propagation. nih.gov
Anticancer Mechanisms (In Vitro and Pre-clinical Animal Models)
Here is a summary of some pre-clinical findings related to this compound's biological activities:
| Biological Activity | Pre-clinical Model(s) | Key Findings | Relevant Section |
| Attenuation of Microglial Activation | Cultured Microglia (e.g., BV-2 cells) | Inhibition of inflammatory mediator production (NO, IL-1β, IL-6, TNF-α). researchgate.net Modulation of signaling pathways (NF-κB, JNK, p38 MAPK - primarily ar-turmerone). mdpi.com | 4.5.3. Attenuation of Microglial Activation |
| Neuroprotection | Midbrain Slice Cultures, Neuronal Precursor Cells | Protection of dopaminergic neurons. mdpi.comnih.gov Potential involvement of Nrf2 activation. mdpi.comnih.govnews-medical.net | 4.6.1. Neuroprotective Pathways |
| Neural Stem Cell Modulation | In vitro NSC cultures, In vivo rat models | Promotion of NSC proliferation and differentiation (primarily ar-turmerone). mdpi.comresearchgate.netnih.gov Mobilization of endogenous NSCs. nih.gov | 4.6.2. Modulation of Neural Stem Cell Proliferation and Differentiation |
| Acetylcholinesterase Inhibition | In vitro assays (Turmeric oil) | Turmeric oil (containing this compound) inhibits AChE activity. mdpi.com | 4.6.3. Impact on Neurotransmitter Systems |
| Anticonvulsant Activity | Zebrafish seizure models, Mouse seizure models (PTZ, 6-Hz) | Suppression of chemically-induced seizures. mdpi.comresearchgate.netnih.govucuenca.edu.ec Modulation of seizure-related genes (ar-turmerone). mdpi.comnih.gov | 4.6.4. Anticonvulsant Mechanisms in Animal Models |
| Anticancer Activity | Various Cancer Cell Lines (in vitro), Animal Models | Induction of apoptosis (e.g., leukemia, breast cancer). mdpi.comf1000research.com Inhibition of cell proliferation. nih.gov Potential to overcome multi-drug resistance. nih.gov | 4.7. Anticancer Mechanisms |
This table summarizes key findings from pre-clinical research on this compound and related turmerones, aligning with the specified sections of the outline.
Induction of Apoptosis and Cell Cycle Arrest (e.g., Caspase cascade activation)
Studies have indicated that this compound can induce apoptosis, a programmed cell death pathway, in various cancer cell lines. In MDA-MB-231 breast adenocarcinoma cells, this compound initiated apoptosis through the intrinsic mitochondrial pathway, leading to the activation of procaspase-3 cleavage. mdpi.comnih.govnih.gov This suggests that this compound can trigger the caspase cascade, a series of events crucial for executing apoptosis. Another study also noted that this compound induces apoptosis in MDA-MB-231 cells and human leukemia cells, evidenced by a significant reduction in procaspases-3, -8, and -9 levels. nih.govmdpi.com
Furthermore, this compound has been shown to influence the cell cycle, the sequence of events that leads to cell division. In glioma cells, ar-turmerone, a related turmerone, reduced the proliferation rate and mobility and arrested cell division at the G1/S phase. nih.govresearchgate.net While this specific finding relates to ar-turmerone, it suggests a potential for turmerones, including this compound, to modulate the cell cycle.
Inhibition of Cell Proliferation and Viability
This compound has demonstrated the ability to inhibit the proliferation and reduce the viability of various cancer cells in a dose-dependent manner in pre-clinical settings. Studies using human cancer cell lines such as HepG2, MCF-7, and MDA-MB-231 have shown that this compound significantly inhibited cell proliferation. nih.gov The half maximal inhibitory concentration (IC50) values for this compound in these cancer cells ranged from 11.0 to 41.8 µg/mL. mdpi.comnih.gov
Research comparing the effects of curcuminoids and alpha-turmerones on breast adenocarcinoma cell lines (MDA-MB-231) found that both significantly inhibited the proliferation of cancer cells in a dose-dependent manner. mdpi.comnih.gov
Here is a table summarizing the inhibitory effects of this compound on cell proliferation in selected cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
| HepG2 | 11.0 - 41.8 | nih.gov |
| MCF-7 | 11.0 - 41.8 | nih.gov |
| MDA-MB-231 | 11.0 - 41.8 | mdpi.comnih.gov |
Suppression of Invasion, Migration, and Colony Formation
Pre-clinical studies suggest that turmerones, including this compound, can suppress key processes involved in cancer progression, such as invasion, migration, and colony formation. Ar-turmerone, a related compound, has been reported to efficiently inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced invasion, colony formation, and migration in breast cancer cells at non-cytotoxic concentrations. mdpi.comnih.govresearchgate.net This suppression was linked to the inhibition of matrix metalloproteinase (MMP-9) and cyclooxygenase-2 (COX-2) promoter activation, mediated by the modulation of signaling pathways like PI3K/Akt and ERK1/2. mdpi.com While these findings are primarily for ar-turmerone, they highlight the potential of turmerones to interfere with the metastatic potential of cancer cells.
Modulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. While extensive research on this compound's direct impact on angiogenesis is limited in the provided search results, studies on related turmerones and turmeric extracts offer some insight. Aromatic-turmerone has shown anti-angiogenic abilities on human endothelial cells in vitro and in vivo. nih.gov Given that this compound is a component of turmeric essential oil, which has been studied for anti-angiogenic effects, further investigation into the specific role of this compound in modulating angiogenesis is warranted.
Targeting Specific Cancer-Related Proteins (e.g., Cathepsin B)
Some research has explored the interaction of turmerones with specific proteins involved in cancer development and progression. Cathepsin B, a cysteine protease, has been identified as a key target of ar-turmerone in glioma cells. nih.govresearchgate.netresearchgate.net Ar-turmerone treatment reduced cathepsin B expression and inhibited the cleavage of its target protein P27, which is involved in cell cycle regulation. nih.govresearchgate.netresearchgate.net Overexpression of cathepsin B was shown to reverse the inhibitory effects of ar-turmerone on glioma cell proliferation and mobility in vitro and in vivo. nih.govresearchgate.netresearchgate.net This indicates that targeting cathepsin B is a potential mechanism by which turmerones exert their anti-cancer effects. While this research focuses on ar-turmerone, it suggests that this compound may also interact with similar protein targets, warranting further investigation.
Antimicrobial and Antifungal Mechanisms (In Vitro/Pre-clinical)
Beyond its potential anti-cancer activities, this compound and turmeric essential oil containing turmerones have been investigated for their antimicrobial and antifungal properties in in vitro and pre-clinical settings.
Bactericidal and Fungicidal Actions
Turmeric essential oil, rich in turmerones including this compound, has demonstrated notable antibacterial and antifungal activities. The essential oil of Curcuma longa has shown antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. researchgate.netnih.govredalyc.org It has also exhibited antifungal activity against Aspergillus niger. researchgate.netnih.gov
Studies suggest that the turmerone content, including this compound and ar-turmerone, is responsible for these antimicrobial effects. researchgate.netnih.gov Ar-turmerone itself has shown strong antibacterial activity against Clostridium perfringens and antifungal activity against Aspergillus flavus. nih.govsemanticscholar.org The mechanisms underlying the antifungal activity of turmerones may involve the destruction of hyphae membranes and conidiophores, leading to the inhibition of fungal growth in a dose-dependent manner. researchgate.net
Here is a table summarizing some in vitro antimicrobial activities of Curcuma longa leaf essential oil (containing this compound) and ar-turmerone:
| Microorganism | Compound/Extract | Activity Type | MIC (µg/mL) | Reference |
| Bacillus cereus | Curcuma longa leaf essential oil | Antibacterial | 78 | researchgate.netnih.gov |
| Staphylococcus aureus | Curcuma longa leaf essential oil | Antibacterial | 78 | researchgate.netnih.gov |
| Escherichia coli | Curcuma longa essential oil | Antibacterial | No inhibition reported | redalyc.org |
| Salmonella Enteritidis | Curcuma longa essential oil | Antibacterial | No inhibition reported | redalyc.org |
| Clostridium perfringens | ar-turmerone | Antibacterial | Not specified | nih.gov |
| Aspergillus niger | Curcuma longa leaf essential oil | Antifungal | 19.5 | researchgate.netnih.gov |
| Aspergillus flavus | ar-turmerone | Antifungal | Not specified | nih.govsemanticscholar.org |
| Trichophyton genera | ar-turmerone | Antifungal | 1.56-6.25 | researchgate.netsemanticscholar.org |
| Microsporum genera | ar-turmerone | Antifungal | 1.56-6.25 | researchgate.netsemanticscholar.org |
| Epidermophyton genera | ar-turmerone | Antifungal | 1.56-6.25 | researchgate.netsemanticscholar.org |
Inhibition of Biofilm Formation
While the search results provided extensive information on various biological activities of turmerones, specific mechanistic investigations of this compound's role in inhibiting biofilm formation in pre-clinical models were not prominently detailed.
Immunomodulatory Mechanisms (In Vitro/Pre-clinical)
This compound has demonstrated immunomodulatory activities in pre-clinical settings. Along with ar-turmerone, this compound has been shown to stimulate the proliferation of human peripheral blood mononuclear cells (PBMCs) and enhance cytokine production semanticscholar.orgnih.gov.
Studies have indicated that both this compound and ar-turmerone can stimulate the proliferation of immune cells, specifically PBMCs nih.gov. Furthermore, these compounds have been observed to stimulate cytokine production, including TNF-α, IFN-γ, and IL-2 nih.gov. Ar-turmerone, a related turmerone, has also been shown to suppress the production of inflammatory cytokines such as TNF-α and IL-6 in certain cell types, while promoting anti-inflammatory mediators like TGF-β1 and IL-10 in murine models mdpi.comnih.gov.
Other Emerging Biological Activities (Mechanistic Focus in Pre-clinical Models)
Beyond immunomodulation, this compound and related turmerones have shown promise in other areas, with investigations into their underlying mechanisms in pre-clinical models.
Turmerones, including ar-turmerone, have been investigated for their potential antidiabetic effects. Research suggests that ar-turmerone can act as an agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ) mdpi.comnih.govresearchgate.netjst.go.jp. This activation of PPAR-γ is considered a key mechanism by which turmerones may contribute to the regulation of glucose and lipid metabolism researchgate.net. An ethanol (B145695) extract of turmeric containing curcuminoids and ar-turmerone has been shown to reduce blood glucose levels in diabetic mice, primarily attributed to PPAR-γ activation researchgate.netjst.go.jp. In vitro studies have also demonstrated that ar-turmerone can stimulate human adipocyte differentiation and exhibit PPAR-γ ligand-binding activity nih.govjst.go.jp.
Pre-clinical studies have explored the hepatoprotective potential of turmerones. Ar-turmerone has demonstrated protective effects against ethanol-induced hepatocyte injury in vitro nih.govresearchgate.net. It has been shown to improve the cell viability of hepatocytes isolated from rats following ethanol exposure nih.govresearchgate.netscienceopen.com. While the specific mechanisms of this compound's hepatoprotective effects are less detailed in the provided results, related turmerones like ar-turmerone have been linked to the regulation of pathways involved in hepatobiliary diseases, including antioxidant, anti-inflammatory, and anti-tumor effects nih.govscienceopen.comresearchgate.net. Turmeric and its compounds, including ar-turmerone, have been noted to influence mechanisms such as apoptosis, and pathways involving NF-κB nih.govscienceopen.comresearchgate.net.
Data Table: Selected Pre-clinical Findings on Turmerone Activities
| Compound | Activity | Model/Cell Line | Key Finding | Mechanism | Source |
| α-Turmerone | Immunomodulatory | Human PBMCs | Stimulated proliferation and cytokine production (TNF-α, IFN-γ, IL-2) | Modulation of immune cell activity | nih.gov |
| ar-Turmerone | Immunomodulatory | Human PBMCs | Stimulated proliferation and cytokine production | Modulation of immune cell activity | semanticscholar.orgnih.gov |
| ar-Turmerone | Anti-inflammatory | Murine models, Microglial cells | Reduced levels of TNF-α and IL-6, promoted TGF-β1 and IL-10 expression | Inhibition of NF-κB, JNK, and p38 MAPK pathways | mdpi.comnih.gov |
| ar-Turmerone | Antidiabetic | Diabetic mice, Human preadipocytes | Reduced blood glucose, stimulated adipocyte differentiation, PPAR-γ binding | PPAR-γ activation | nih.govresearchgate.netjst.go.jp |
| ar-Turmerone | Hepatoprotective | Rat hepatocytes (ethanol-induced) | Improved cell viability | Protection against ethanol-induced injury, potential involvement of antioxidant/anti-inflammatory pathways | nih.govresearchgate.netscienceopen.com |
| Compound | Activity | Model/Cell Line | Key Finding | Mechanism | Source |
|---|---|---|---|---|---|
| α-Turmerone | Immunomodulatory | Human PBMCs | Stimulated proliferation and cytokine production (TNF-α, IFN-γ, IL-2) | Modulation of immune cell activity | nih.gov |
| ar-Turmerone | Immunomodulatory | Human PBMCs | Stimulated proliferation and cytokine production | Modulation of immune cell activity | semanticscholar.orgnih.gov |
| ar-Turmerone | Anti-inflammatory | Murine models, Microglial cells | Reduced levels of TNF-α and IL-6, promoted TGF-β1 and IL-10 expression | Inhibition of NF-κB, JNK, and p38 MAPK pathways | mdpi.comnih.gov |
| ar-Turmerone | Antidiabetic | Diabetic mice, Human preadipocytes | Reduced blood glucose, stimulated adipocyte differentiation, PPAR-γ binding | PPAR-γ activation | nih.govresearchgate.netjst.go.jp |
| ar-Turmerone | Hepatoprotective | Rat hepatocytes (ethanol-induced) | Improved cell viability | Protection against ethanol-induced injury, potential involvement of antioxidant/anti-inflammatory pathways | nih.govresearchgate.netscienceopen.com |
Structure Activity Relationship Sar Studies of Alpha Turmerone and Analogues
Correlating Structural Features with Specific Biological Activities
Studies on turmerone analogues have begun to identify key structural elements associated with particular biological activities. For instance, the presence of an enone structure (a ketone conjugated with an alkene) appears to be essential for certain anti-inflammatory effects, potentially by inhibiting pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). mdpi.com In the context of anti-inflammatory activity in BV2 cells, the absence of an aromatic ring conjugated to the beta carbon, as seen in alpha-atlantone (B14765959) (an analogue), suggests this structural feature is important for this specific effect. mdpi.com
Research into the anticancer potential of turmerones indicates that alpha-turmerone possesses some anticancer activities, although ar-turmerone (B1667624) has often shown greater potency in certain studies. mdpi.com However, some research suggests this compound's potency in inhibiting cell proliferation in certain cancer cell lines, such as breast adenocarcinoma cells (MDA-MB-231), can be comparable to that of curcuminoids. science.govmdpi.comacs.org this compound has been shown to induce apoptosis in MDA-MB-231 cells, involving the activation of the caspase cascade. science.govacs.org
The neuroprotective effects of ar-turmerone analogues have been linked to the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor involved in regulating antioxidant proteins. nih.govfrontiersin.org SAR studies in this area have focused on modifying the aromatic ring of ar-turmerone analogues to enhance the electrophilicity of the beta carbon, which is hypothesized to interact with cysteine residues in Keap1, leading to Nrf2 dissociation and activation. nih.govfrontiersin.org
Identification of Pharmacophores
Identifying the pharmacophore, the minimal set of structural features required for a compound to exert its specific biological activity, is a critical aspect of SAR. For ar-turmerone's anticancer activity, the alpha,beta-unsaturated ketone moiety has been proposed as a principal pharmacophore. encyclopedia.pubjst.go.jp This suggests that this specific functional group plays a key role in mediating its effects against cancer cells.
While research specifically detailing the pharmacophore of this compound is less extensive than for ar-turmerone or curcuminoids, the shared structural elements among the turmerones and their related activities imply that the alpha,beta-unsaturated ketone system is likely important for this compound's biological effects as well. Studies on curcuminoids, which also contain alpha,beta-unsaturated ketone moieties, have highlighted the importance of conjugated double bonds and the beta-diketone group for their antioxidant activity. nih.govacs.orgjst.go.jp Although this compound lacks the beta-diketone system of curcuminoids, the presence of the alpha,beta-unsaturated ketone is a common feature that contributes to reactivity and interaction with biological targets.
Computational studies exploring the interaction of Curcuma longa compounds, including this compound, with biological targets like the SARS-CoV-2 main protease have also been performed to understand potential mechanisms of action and identify key interaction points. biointerfaceresearch.comscialert.netrsc.org These studies often involve pharmacophore modeling to define the essential features for binding. scialert.netrsc.org
Pharmacokinetics and Metabolism of Alpha Turmerone in Pre Clinical Research Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models
Studies in animal models have provided insights into the ADME profile of alpha-turmerone and related turmerones. Following oral administration of turmeric oil (500 mg/kg) in mice, this compound, along with ar-turmerone (B1667624) and curlone (B1196680), was absorbed, reaching peak plasma levels within 2 hours. mdpi.com Plasma concentrations of this compound and beta-turmerone remained relatively stable between 100–135 ng/mL from 8 to 18 hours post-administration. mdpi.com The bioavailability of this compound was reported to be 11% in this murine study. mdpi.com
In pharmacokinetic absorption experiments, this compound, beta-turmerone, and ar-turmerone were detected in intact form in both the brain and serum after oral administration, suggesting absorption and distribution to the central nervous system. researchgate.net Another study in mice following intraperitoneal administration of ar-turmerone (a closely related compound) showed rapid absorption and presence in brain tissue within 15 minutes, persisting for up to 24 hours. plos.org
In silico predictions for this compound suggest a likelihood of good gastrointestinal absorption. nih.govmdpi.com Computational ADMET analysis indicates that this compound meets Lipinski's rule of five, suggesting favorable oral bioavailability characteristics. bio-integration.org Predicted properties include a topological polar surface area (TPSA) of 17.07 and a logP of 3.986, indicating lipophilicity which can influence absorption and distribution. cdutcm.edu.cn
While specific details on the excretion of this compound in animal models are limited in the provided results, ar-turmerone has been detected intact in the 24-hour urine of healthy human volunteers after consuming dry curcuma extract, alongside two prostaglandin-D2 metabolites. mdpi.com Studies on curcumin (B1669340), another turmeric compound, in rats have shown its metabolites in bile and urine, suggesting these as potential excretion routes for turmeric constituents. researchgate.net
Identification and Characterization of Metabolites
Research on the metabolism of turmerones, while not exclusively focused on this compound in animal models, provides some indication of potential metabolic pathways and metabolites. Microbial biotransformation studies using Aspergillus niger have shown that ar-turmerone can be metabolized into oxidized derivatives, including hydroxylated compounds. researchgate.net Specifically, (+)-(S)-ar-turmerone was metabolized into four oxidized metabolites: (+)-(7S)-hydroxydehydro-ar-todomatuic acid, (+)-(7S,10E)-12-hydroxydehydro-ar-todomatuic acid, (+)-(7S,10E)-7,12-dihydroxydehydro-ar-todomatuic acid, and (+)-(7S)-15-carboxy-9,13-epoxy-7-hydroxy-9,13-dehydro-ar-curcumene. researchgate.net (+)-(S)-dihydro-ar-turmerone was metabolized to (+)-7,11-dihydroxy-ar-todomatuic acid. researchgate.net While these are from microbial studies, they suggest that hydroxylation and oxidation can occur in the biotransformation of turmerones.
In the context of human volunteer studies, ar-turmerone excretion in urine included two prostaglandin-D2 metabolites, implying metabolic conversion. mdpi.com Further research is needed to specifically identify and characterize the metabolites of this compound in various animal models following different routes of administration.
Enzymatic Biotransformation Pathways (e.g., CYP450 involvement)
The involvement of enzymatic biotransformation pathways, particularly cytochrome P450 (CYP450) enzymes, in the metabolism of this compound in animal models is not extensively detailed in the provided search results. However, related studies on curcuminoids have indicated the activation of "drug metabolism–cytochrome P450" and "metabolism of xenobiotics by cytochrome P450" pathways in a cell study. nih.gov In silico ADMET predictions for this compound have included analysis of CYP inhibition, with one prediction suggesting it is not a CYP2D6 inhibitor rsc.org and another indicating a CYP1A2 inhibitor probability of 0.328 cdutcm.edu.cn. These in silico findings suggest potential interactions with CYP enzymes, but experimental validation in animal models is necessary.
Blood-Brain Barrier Permeability Studies
Multiple studies suggest that this compound or related turmerones can cross the blood-brain barrier (BBB) in animal models. Following oral administration, this compound and other turmerones were detected in the brains of mice in intact form. researchgate.net Intraperitoneal administration of ar-turmerone in mice resulted in its detection in brain tissue, indicating BBB permeability. plos.org The high brain bioavailability of turmeric oil constituents, including turmerones, is considered relevant for their potential therapeutic effects in the central nervous system. mdpi.com
In silico predictions also support the potential for BBB permeability. Some computational ADMET analyses predict BBB permeability for this compound rsc.org, although one study's in silico results suggested that this compound, along with other compounds, did not show BBB permeability based on their specific prediction model bio-integration.org. Experimental logBB and logPS values are considered gold standards for measuring BBB permeability, but these can be costly and time-consuming to obtain. researchgate.net
Influence on Drug Transporters (e.g., P-glycoprotein)
This compound has been shown to interact with drug transporters, particularly P-glycoprotein (P-gp), which plays a significant role in the efflux of various compounds. In human intestinal epithelial Caco-2 cells, this compound significantly inhibited the efflux activity of P-gp. nih.govnih.govmdpi.com This inhibition was demonstrated through decreased efflux of P-gp substrates like rhodamine-123 and digoxin. nih.gov The effect of this compound on P-gp activity was comparable to that of verapamil, a known P-gp inhibitor. nih.gov
Studies have shown that in the presence of this compound, the amount of curcumin transported into Caco-2 cells increased significantly, suggesting that this compound's P-gp inhibitory activity can influence the transport of other compounds. nih.govnih.gov While this compound inhibited P-gp activity, one study reported it significantly reduced P-gp levels with upregulated mRNA expression of MDR1 (encoding P-gp), MRP2, and BCRP in Caco-2 cells mdpi.com. However, another study indicated that while the drug efflux function of P-gp was inhibited, the expression level of P-gp remained the same mdpi.com.
In silico assessments also predict interactions with P-gp. Some models predict this compound as a potential P-gp inhibitor and substrate. mdpi.com Another in silico analysis indicated a low probability (0.008) of being a P-gp substrate. cdutcm.edu.cn These findings highlight the potential of this compound to modulate the activity of drug transporters, which could impact the pharmacokinetics and efficacy of co-administered drugs.
Data Tables:
Based on the available data, a summary of pharmacokinetic parameters from the murine study can be presented in a table:
| Compound | Bioavailability (%) (Murine, Oral) | Peak Plasma Level (h) (Murine, Oral) | Plasma Concentration (ng/mL) (8-18h) (Murine, Oral) | Mean Residence Time (h) (Murine, Oral) |
| This compound | 11 mdpi.com | 2 mdpi.com | 100-135 mdpi.com | 11.6 mdpi.com |
| ar-Turmerone | 13 mdpi.com | 2 mdpi.com | 100-135 mdpi.com | 13.2 mdpi.com |
| Curlone | 7 mdpi.com | 2 mdpi.com | Not specified within range mdpi.com | 14 mdpi.com |
A table summarizing in silico ADMET predictions for this compound could also be informative, but it's important to note these are predictions and require experimental validation.
| Property | Predicted Value/Result | Source |
| Gastrointestinal Absorption | High likelihood | nih.govmdpi.com |
| Lipinski's Rule of Five | Meets | bio-integration.org |
| TPSA (Topological Polar Surface Area) | 17.07 cdutcm.edu.cn | cdutcm.edu.cn |
| logP | 3.956 bio-integration.org, 3.986 cdutcm.edu.cn | bio-integration.orgcdutcm.edu.cn |
| BBB Permeability | Predicted Yes rsc.org | rsc.org |
| BBB Permeability | Predicted No bio-integration.org | bio-integration.org |
| P-gp Interaction | Inhibitor mdpi.com | mdpi.com |
| P-gp Interaction | Substrate mdpi.com | mdpi.com |
| P-gp Substrate Probability | 0.008 cdutcm.edu.cn | cdutcm.edu.cn |
| CYP1A2 Inhibition Probability | 0.328 cdutcm.edu.cn | cdutcm.edu.cn |
| CYP2D6 Inhibition | Predicted No rsc.org | rsc.org |
Synergistic and Antagonistic Interactions in Pre Clinical Research
Alpha-Turmerone in Combination with Other Natural Products (e.g., Curcuminoids)
Pre-clinical research has highlighted the synergistic potential of this compound when combined with other natural compounds, most notably curcuminoids. The primary focus of these studies has been to investigate whether the combination of these turmeric-derived compounds could enhance therapeutic efficacy, particularly by addressing the poor bioavailability of curcumin (B1669340). nih.govresearchgate.net
In a key in vitro study utilizing human intestinal epithelial Caco-2 cells, the presence of this compound was found to significantly increase the amount of curcumin transported into the cells over a two-hour period. nih.govresearchgate.net When Caco-2 cell monolayers were treated with curcumin in the presence of this compound, a significantly greater amount of curcumin was detected both inside the cells and on the basolateral side of the monolayer, suggesting enhanced absorption. nih.gov This suggests that this compound can act as a bioavailability enhancer for curcumin.
Animal models have also provided evidence for the synergistic effects of turmerones and curcumin. In a mouse model of inflammation-associated colon carcinogenesis, a combination of curcumin and turmerones was found to be more effective in reducing adenoma growth than either compound alone. researchgate.net The combination treatment resulted in a 73% reduction in adenoma growth, highlighting a potent synergistic interaction in a disease-relevant in vivo setting. researchgate.net Furthermore, a study on a murine model with HCT-116 xenografts demonstrated a synergistic effect of turmeric oil, rich in turmerones, with curcumin in inhibiting cancer cell growth both in vitro and in vivo. mdpi.com
While the majority of research points towards synergistic interactions, particularly with curcumin, the antagonistic effects of this compound in combination with other natural products are not as well-documented in the reviewed pre-clinical literature. The current body of evidence strongly supports a collaborative and beneficial relationship between this compound and curcuminoids.
Table 1: Synergistic Effects of this compound with Curcumin in Pre-clinical Models
| Model System | Combination | Key Finding | Reference |
|---|---|---|---|
| Human intestinal Caco-2 cells | This compound and Curcumin | Significantly increased transport of curcumin into and across the cell monolayer. | nih.govresearchgate.net |
| Mouse model of colon carcinogenesis | Turmerones and Curcumin | Abolished inflammation-associated colon carcinogenesis and reduced adenoma growth by 73%. | researchgate.net |
| Murine model with HCT-116 xenografts | Turmeric Oil (containing turmerones) and Curcumin | Synergistically inhibited cancer cell growth in vitro and in vivo. | mdpi.com |
Mechanistic Basis of Synergistic or Antagonistic Effects in Cellular and Animal Models
The synergistic effects observed between this compound and curcumin in pre-clinical models can be attributed to specific molecular mechanisms, primarily related to the enhancement of curcumin's bioavailability and cellular uptake.
A significant mechanism underlying this synergy is the inhibition of the P-glycoprotein (P-gp) efflux pump by this compound. nih.gov P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is present in the intestinal epithelium and actively transports a wide range of substances, including curcumin, out of cells, thereby limiting their absorption. Research on Caco-2 cells demonstrated that this compound significantly inhibited the efflux of P-gp substrates like rhodamine-123 and digoxin. nih.gov This inhibitory effect on P-gp activity reduces the efflux of curcumin from intestinal cells, leading to increased intracellular concentration and enhanced absorption. nih.govresearchgate.net
In the Caco-2 cell model, treatment with this compound was shown to decrease rhodamine-123 efflux by up to 40%, an effect comparable to the known P-gp inhibitor verapamil. nih.gov This directly supports the hypothesis that this compound's ability to enhance curcumin's bioavailability is, at least in part, due to its role as a P-gp inhibitor.
In animal models of inflammation and cancer, the synergistic mechanism also appears to involve the modulation of key inflammatory pathways. In a mouse model of colitis-associated colon carcinogenesis, the combination of turmerones and curcumin led to a significant decrease in the expression of cyclooxygenase-2 (COX-2). researchgate.net COX-2 is a key enzyme in the inflammatory process and is often upregulated in cancerous tissues. The enhanced reduction of COX-2 expression by the combination therapy suggests a synergistic effect on anti-inflammatory and anti-cancer pathways. researchgate.net
The mechanistic basis for any potential antagonistic effects of this compound in combination with other compounds is not well-established in the reviewed pre-clinical studies. The current understanding points towards a predominantly synergistic interaction, particularly with curcumin, driven by the modulation of drug transporters and inflammatory signaling pathways.
Table 2: Mechanistic Basis of this compound and Curcumin Synergy
| Model System | Mechanism | Outcome | Reference |
|---|---|---|---|
| Human intestinal Caco-2 cells | Inhibition of P-glycoprotein (P-gp) efflux pump | Reduced efflux of curcumin, leading to increased intracellular accumulation and transport. | nih.govresearchgate.net |
| Mouse model of colon carcinogenesis | Downregulation of Cyclooxygenase-2 (COX-2) expression | Enhanced anti-inflammatory and anti-cancer effects. | researchgate.net |
Methodological Innovations and Research Challenges in Alpha Turmerone Studies
Development of Advanced In Vitro Research Models
The limitations of traditional two-dimensional (2D) cell cultures in recapitulating the complexity of human tissues have spurred the development of more sophisticated in vitro models. In the context of alpha-turmerone research, these advanced models are crucial for obtaining more physiologically relevant data on its bioactivity and mechanisms of action.
One of the foundational in vitro models used in studying the absorption and transport of compounds is the human intestinal epithelial Caco-2 cell line. nih.gov Research has utilized Caco-2 cell monolayers to investigate how this compound and aromatic turmerone affect the transport of curcumin (B1669340), the principal curcuminoid in turmeric. nih.gov These studies have shown that the presence of turmerones can significantly increase the amount of curcumin transported into Caco-2 cells, suggesting an influence on intestinal absorption. nih.gov Specifically, this compound was found to inhibit the activity of P-glycoprotein (P-gp), an efflux transporter that limits the absorption of various drugs. nih.gov
Beyond simple monolayer cultures, the field is moving towards three-dimensional (3D) cell culture systems, such as spheroids and organoids, which more accurately mimic the architecture and microenvironment of native tissues. mdpi.com In cancer research, tumor spheroids are increasingly used to screen for the efficacy of therapeutic agents because they better represent the properties and organization of a native tumor. mdpi.com While direct studies on this compound using 3D spheroids are emerging, research on ar-turmerone (B1667624), a closely related compound, has demonstrated its cytotoxic effects on various cancer cell lines, including lymphocytic leukemia (L-1210) and myeloid (HL-60) cells, suggesting the potential of this compound to be investigated in these advanced models. nih.gov
The development of patient-derived organoids offers a personalized medicine approach, allowing for the testing of therapeutic agents on patient-specific tissues in vitro. mdpi.com The application of such models in this compound research could provide valuable insights into its efficacy across different genetic backgrounds and disease subtypes. Furthermore, the use of neural stem cells (NSCs) in culture has been employed to investigate the effects of ar-turmerone on NSC proliferation, highlighting the potential for using advanced neurological in vitro models to study the neuroregenerative properties of this compound. nih.gov
Application of Omics Technologies (Genomics, Proteomics, Metabolomics, Lipidomics)
Omics technologies provide a global, high-throughput perspective on the molecular changes induced by a compound, offering a deeper understanding of its biological effects. The application of these technologies in this compound research is beginning to unravel its complex mechanisms of action.
Genomics: The sequencing of the Curcuma longa genome provides a fundamental resource for understanding the genetic basis of its medicinal properties, including the biosynthesis of this compound. nih.govnih.gov Having the reference genome allows for the identification of genes involved in the production of terpenoids and other secondary metabolites. nih.govnih.gov This genomic information is crucial for metabolic engineering efforts aimed at enhancing the production of this compound in plants or microbial systems. Furthermore, transcriptomic studies, which analyze gene expression, can reveal the molecular pathways modulated by this compound. For instance, research on ar-turmerone has utilized high-throughput sequencing to identify key signaling pathways and targets affected by the compound in glioma cells. nih.gov
Proteomics: Proteomics, the large-scale study of proteins, can identify the protein targets of this compound and elucidate its impact on cellular signaling networks. While specific proteomic studies focused solely on this compound are still limited, the technology offers immense potential. For example, proteomic analysis could be used to identify proteins that are differentially expressed in cells treated with this compound, providing clues about its mechanism of action. mdpi.com
Metabolomics: Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. This approach has been applied to assess the quality of turmeric and to understand the impact of processing methods, such as drying, on its chemical composition. nih.gov A metabolomics-based profiling of turmeric has identified this compound as a key taxonomic marker. nih.gov Such studies are crucial for the standardization of turmeric extracts used in research and for ensuring the consistency of their bioactive components. nih.gov Furthermore, metabolomics can be used to trace the metabolic fate of this compound in biological systems and to identify the metabolic pathways it perturbs.
Lipidomics: Lipidomics focuses on the global study of lipids in a biological system. Given the lipophilic nature of this compound, understanding its interactions with cellular lipids and its effects on lipid metabolism is of significant interest. Lipidomics can reveal alterations in lipid composition and metabolism in response to this compound treatment. nih.govmdpi.com This is particularly relevant for studying its effects on cell membranes, signaling pathways involving lipids, and in the context of diseases with dysregulated lipid metabolism.
Computational Modeling and In Silico Approaches (e.g., Molecular Docking, Molecular Dynamics Simulation)
Computational modeling and in silico approaches have become indispensable tools in drug discovery and mechanistic studies, offering a way to predict and rationalize the biological activities of compounds like this compound at the molecular level.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound and its analogs, molecular docking is used to predict their binding affinity and interaction with specific protein targets. For instance, in silico studies on ar-turmerone have investigated its potential as an inhibitor of human anticholinesterase (AChE) and human salivary alpha-amylase, suggesting its therapeutic potential for Alzheimer's disease and diabetes. samipubco.com Such studies provide insights into the structure-activity relationships of these compounds and guide the design of more potent derivatives.
Molecular Dynamics (MD) Simulation: MD simulations provide a detailed view of the dynamic behavior of molecules over time. This approach can be used to study the stability of protein-ligand complexes, conformational changes in proteins upon ligand binding, and the interactions of small molecules with biological membranes. biointerfaceresearch.comsemanticscholar.org While specific MD simulation studies focusing on the interaction of this compound with its biological targets are still emerging, this technique has been used to study the extraction of Curcuma longa components using subcritical water, providing insights into the physical chemistry of these molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. d-nb.info These models can be used to predict the activity of new, untested compounds based on their structural features. For this compound and its analogs, QSAR models can be developed to predict their bioactivity, helping to prioritize compounds for synthesis and experimental testing.
Reproducibility and Standardization in Experimental Protocols
A significant challenge in the research of natural products, including this compound, is ensuring the reproducibility and standardization of experimental protocols. The chemical composition of plant extracts can vary depending on factors such as the plant's geographical origin, growing conditions, harvesting time, and extraction methods. researchgate.net This variability can lead to inconsistent and difficult-to-compare research findings.
To address this, there is a critical need for the development and implementation of standardized procedures for the extraction, isolation, and quantification of this compound. researchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the chemical characterization and quality control of this compound preparations used in research. conicet.gov.ar The establishment of reference standards and validated analytical methods is crucial for ensuring that researchers are working with well-defined and consistent materials.
Furthermore, the detailed reporting of experimental protocols in publications is paramount for enabling other researchers to replicate the findings. This includes providing comprehensive information on the source of the this compound, its purity, the vehicle used for its administration, and the specific conditions of the assays performed. Inter-laboratory validation studies, where the same experiment is conducted in multiple independent laboratories, can also help to establish the robustness and reliability of experimental findings.
Addressing Bioavailability Limitations in Pre-clinical Models
A major hurdle in translating the promising in vitro bioactivities of this compound into in vivo efficacy is its limited bioavailability. Like many other lipophilic natural compounds, this compound may be poorly absorbed from the gastrointestinal tract and subject to rapid metabolism and elimination.
Preclinical studies in animal models are essential for understanding the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Research on turmeric oil has provided some insights into the bioavailability of its components, including turmerones. mdpi.com Studies have shown that after oral administration of turmeric oil to mice, ar-turmerone and α,β-turmerone are absorbed and exhibit a prolonged residence time in the plasma. mdpi.com
To overcome the bioavailability challenges, various formulation strategies are being explored. These include the development of nanoformulations, such as solid lipid nanoparticles (SLNs), liposomes, and self-microemulsifying drug delivery systems (SMEDDS). nih.gov These advanced delivery systems can enhance the solubility, stability, and absorption of lipophilic compounds like this compound, thereby increasing their bioavailability and therapeutic efficacy. While much of the research in this area has focused on curcumin, the principles and technologies are directly applicable to improving the delivery of this compound. nih.gov The co-administration of this compound with bioenhancers, such as piperine, which can inhibit drug-metabolizing enzymes and efflux transporters, is another potential strategy to improve its systemic exposure. nih.gov
Future Research Directions and Translational Implications Excluding Human Clinical Trials
Exploration of Novel Biological Targets and Undiscovered Mechanisms
Future research on alpha-turmerone is directed towards identifying novel biological targets and elucidating its underlying mechanisms of action beyond those already established. While existing studies have highlighted its anti-inflammatory, antioxidant, and potential neuroprotective effects, the specific molecular pathways and protein interactions are still being fully mapped out. Investigations into its influence on various signaling cascades, enzyme activities, and cellular processes are ongoing. For instance, studies have explored its interaction with targets like acetylcholinesterase and alpha-amylase in the context of neurological and metabolic conditions. Further research is needed to uncover additional targets that could explain its diverse biological activities and pave the way for new therapeutic applications.
Development of Research Tools and Probes Based on this compound Structure
The chemical structure of this compound serves as a foundation for developing research tools and probes. This involves synthesizing analogs or derivatives with modifications to enhance specificity, potency, or enable tracking within biological systems. Such tools can be instrumental in precisely identifying and validating its molecular targets and dissecting its mechanisms of action at a finer level. The development of molecularly imprinted polymers (MIPs) for detecting compounds like this compound in turmeric demonstrates an application of its structure in creating selective research tools. Future work could involve creating fluorescently labeled or tagged versions of this compound or its potent analogs to visualize their distribution and interaction with targets in pre-clinical models.
Investigation of this compound in Emerging Disease Models (Non-Human)
Pre-clinical research is expanding the investigation of this compound into emerging and less-explored disease models in non-human systems. This includes evaluating its potential in conditions where inflammation, oxidative stress, or neurodegeneration are key factors. Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
